molecular formula C10H19NO B2873390 N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine CAS No. 2141615-66-7

N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine

Cat. No.: B2873390
CAS No.: 2141615-66-7
M. Wt: 169.268
InChI Key: YNNHGMRVFTVGDF-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-1-oxaspiro[25]octan-6-amine is a chemical compound with the molecular formula C10H19NO It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a ketone or aldehyde, with an amine in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological agent.

    Industry: The compound can be utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: This compound shares a similar spirocyclic structure but differs in the functional groups attached.

    cis-Pulegone Oxide: Another spirocyclic compound with structural similarities but distinct chemical properties.

Uniqueness

N,N,6-Trimethyl-1-oxaspiro[25]octan-6-amine is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

N,N,6-trimethyl-1-oxaspiro[2.5]octan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(11(2)3)4-6-10(7-5-9)8-12-10/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNHGMRVFTVGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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